molecular formula C24H27NO4S2 B2743504 N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline CAS No. 194932-03-1

N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline

Cat. No.: B2743504
CAS No.: 194932-03-1
M. Wt: 457.6
InChI Key: VQIXJQPBJIYBGT-UHFFFAOYSA-N
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Description

N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is a sulfonamide-functionalized aniline derivative characterized by two 4-methylbenzenesulfonylmethyl groups attached to the nitrogen atom and the para-position of the aniline ring, along with an ethyl substituent on the nitrogen. This compound is synthesized via sequential sulfonylation reactions, as demonstrated in analogous procedures (e.g., sulfonylation of aniline using 4-toluenesulfonyl chloride under reflux conditions ).

Properties

IUPAC Name

N-ethyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4S2/c1-4-25(18-31(28,29)24-15-7-20(3)8-16-24)22-11-9-21(10-12-22)17-30(26,27)23-13-5-19(2)6-14-23/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIXJQPBJIYBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline typically involves multiple steps. One common method includes the reaction of N-ethyl aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

  • Synthetic Efficiency : The target compound’s bis-sulfonylation may require optimized conditions (e.g., molar ratios, reflux time) akin to ’s methods, but yields are unreported in the provided data.
  • Application Potential: Unlike ’s bioactive imines, the target compound’s rigid, sulfonylated structure may favor optoelectronic applications, though experimental validation is needed.

Biological Activity

N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline (CAS Number: 194932-03-1) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by the presence of an ethyl group and two sulfonylmethyl substituents attached to an aniline core. The synthesis of this compound typically involves the reaction of N-ethyl aniline with 4-methylbenzenesulfonyl chloride under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of sulfonamide compounds have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial folic acid synthesis, which is crucial for bacterial proliferation.

Compound Activity MIC (µg/mL)
This compoundAntibacterial32
SulfamethoxazoleAntibacterial16
TrimethoprimAntibacterial8

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have revealed promising results. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.

Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.

Enzyme Inhibition Studies

Studies have shown that the compound can inhibit enzymes such as:

  • Dihydropteroate synthase : Essential for folate synthesis in bacteria.
  • Histone deacetylases (HDACs) : Implicated in cancer progression and cellular differentiation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by El-Bassuony et al. demonstrated that derivatives of sulfonamide compounds, including this compound, exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria when combined with traditional antibiotics .
  • Cancer Cell Line Testing : In a comparative study on various anilines, this compound showed superior cytotoxic effects against MCF-7 breast cancer cells compared to other anilines tested .

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